molecular formula C22H20Cl2F3NO2 B12770303 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- CAS No. 335665-86-6

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-

Cat. No.: B12770303
CAS No.: 335665-86-6
M. Wt: 458.3 g/mol
InChI Key: JBBXZKWCOSKLNX-NRFANRHFSA-N
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Description

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a complex organic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes a pyridinone core substituted with various functional groups, including cyclopropyl, dichlorophenyl, trifluoromethyl, and ethyl groups. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of the substituents through various chemical reactions such as alkylation, halogenation, and cyclopropanation. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing efficiency, reducing waste, and ensuring consistent quality. Advanced techniques such as automated synthesis and real-time monitoring may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups with others, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- include other pyridinone derivatives with different substituents. Examples include:

  • 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(methyl)-2-propynyl)-5-ethyl-6-methyl-
  • 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(ethyl)-2-propynyl)-5-ethyl-6-methyl-

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((2,4-dichlorophenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

335665-86-6

Molecular Formula

C22H20Cl2F3NO2

Molecular Weight

458.3 g/mol

IUPAC Name

3-[(2S)-4-cyclopropyl-2-[(2,4-dichlorophenyl)methoxy]-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C22H20Cl2F3NO2/c1-3-15-10-18(20(29)28-13(15)2)21(22(25,26)27,9-8-14-4-5-14)30-12-16-6-7-17(23)11-19(16)24/h6-7,10-11,14H,3-5,12H2,1-2H3,(H,28,29)/t21-/m0/s1

InChI Key

JBBXZKWCOSKLNX-NRFANRHFSA-N

Isomeric SMILES

CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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